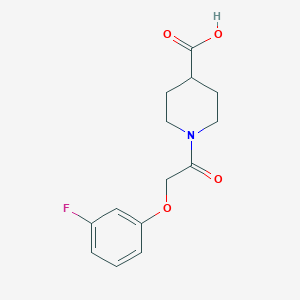

1-(2-(3-Fluorophenoxy)acetyl)piperidine-4-carboxylic acid

Description

1-(2-(3-Fluorophenoxy)acetyl)piperidine-4-carboxylic acid is a piperidine derivative featuring a 3-fluorophenoxyacetyl group at the 1-position and a carboxylic acid moiety at the 4-position. Its molecular formula is C₁₄H₁₆FNO₄ (inferred from structural analogs in ). The compound’s structure combines a piperidine ring—a common scaffold in medicinal chemistry—with a fluorinated aromatic substituent, which may enhance metabolic stability and binding affinity in biological systems. Potential applications include enzyme inhibition or antiviral activity, as seen in structurally related anthranilamide derivatives ().

Properties

IUPAC Name |

1-[2-(3-fluorophenoxy)acetyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO4/c15-11-2-1-3-12(8-11)20-9-13(17)16-6-4-10(5-7-16)14(18)19/h1-3,8,10H,4-7,9H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDLWTCFBZQAIAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C(=O)COC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution

The 2-(3-fluorophenoxy)acetyl group is synthesized via nucleophilic substitution between 3-fluorophenol and chloroacetyl chloride. This reaction is typically conducted in the presence of a base (e.g., potassium carbonate) to deprotonate the phenol and facilitate the attack on the α-carbon of chloroacetyl chloride.

Reaction Conditions :

-

Solvent: Anhydrous acetone or THF.

-

Temperature: 40–60°C for 6–12 hours.

-

Yield: 70–85% after purification by recrystallization.

Mechanism :

The resulting acyl chloride is hydrolyzed to the free acid using aqueous sodium hydroxide:

Alternative Routes via Mitsunobu Reaction

For higher regioselectivity, the Mitsunobu reaction couples 3-fluorophenol with ethyl glycolate using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method avoids harsh conditions but requires stoichiometric reagents, limiting scalability.

Protection of Piperidine-4-Carboxylic Acid

Methyl Ester Protection

To prevent unwanted side reactions during acylation, the carboxylic acid group of piperidine-4-carboxylic acid is protected as its methyl ester.

Procedure :

-

Reagents : Piperidine-4-carboxylic acid, methanol, catalytic sulfuric acid.

-

Conditions : Reflux for 4–6 hours.

Reaction :

Acylation of Piperidine-4-Carboxylate

Acylation via Acid Chloride

The methyl ester-protected piperidine is acylated with 2-(3-fluorophenoxy)acetyl chloride under Schotten-Baumann conditions:

Procedure :

-

Reagents : Methyl piperidine-4-carboxylate, 2-(3-fluorophenoxy)acetyl chloride, triethylamine (TEA).

-

Solvent : Dichloromethane (DCM) or THF.

-

Conditions : 0°C to room temperature, 2–4 hours.

Reaction :

Coupling Agents for Direct Acylation

As an alternative to acid chlorides, coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) facilitate direct acylation without intermediate isolation. This method, adapted from CN102775343A, minimizes side reactions and improves atom economy.

Conditions :

-

Solvent : DMF or DCM.

-

Catalyst : DMAP (4-dimethylaminopyridine).

-

Yield : 70–75%.

Deprotection of the Methyl Ester

The final step involves hydrolyzing the methyl ester to regenerate the carboxylic acid.

Procedure :

Reaction :

Analytical Characterization

Spectroscopic Data

X-Ray Diffraction (XRD)

Crystalline forms of analogous piperidine derivatives (e.g., US8697876B2) exhibit distinct XRD patterns, suggesting polymorphism control is critical for reproducibility.

Industrial-Scale Considerations

Grignard Reagent Limitations

While Grignard reactions (e.g., isopropylmagnesium chloride) are effective for ketone synthesis (CN102775343A), their moisture sensitivity necessitates rigorous anhydrous conditions, complicating large-scale production.

Comparative Analysis of Methods

| Parameter | Acid Chloride Route | Coupling Agent Route |

|---|---|---|

| Yield | 75–80% | 70–75% |

| Purity | High (HPLC >98%) | Moderate (HPLC 95%) |

| Scalability | Excellent | Moderate |

| Cost | Low | High (reagent cost) |

| Byproducts | HCl (neutralizable) | Urea derivatives |

Chemical Reactions Analysis

Types of Reactions: 1-(2-(3-Fluorophenoxy)acetyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

1-(2-(3-Fluorophenoxy)acetyl)piperidine-4-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-(3-Fluorophenoxy)acetyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The fluorophenoxy group can interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 1-(2-(3-Fluorophenoxy)acetyl)piperidine-4-carboxylic acid with its analogs:

Key Observations:

- Substituent Effects on Solubility: The 3-fluorophenoxy group confers moderate solubility (estimated Log S = -2.1), comparable to the 2-chloropyrimidine analog (Log S = -1.9). Chlorinated derivatives (e.g., 4-chlorophenoxy or 4-chlorophenyl) exhibit lower solubility due to increased hydrophobicity.

- Molecular Weight and Bioavailability : Lower molecular weight analogs (e.g., 241.67 g/mol for the 2-chloropyrimidine derivative) may exhibit better membrane permeability, whereas bulkier groups (e.g., pyridazine in ) could limit absorption.

Q & A

Q. Basic

- HPLC-MS : Quantifies purity (>95%) and detects trace byproducts (e.g., unreacted intermediates) .

- 1H/13C NMR : Assigns proton environments (e.g., distinguishing piperidine C-4 carboxylate vs. acetyl groups) .

- Elemental Analysis : Validates molecular formula consistency, especially for fluorine content .

What strategies improve yield in the acylation of the 3-fluorophenoxy moiety?

Q. Advanced

- Activating Agents : Replace classical carbodiimides (e.g., EDCI) with HATU for higher efficiency in polar aprotic solvents like DMF .

- Steric Mitigation : Use bulky bases (e.g., DIPEA) to minimize side reactions at the piperidine nitrogen .

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining >80% yield .

How do logP and melting point inform formulation strategies for this compound?

Q. Basic

- logP (Predicted ~0.28) : Indicates moderate hydrophobicity, suggesting solubility in DMSO for in vitro assays. Adjust with co-solvents (e.g., PEG-400) for in vivo studies .

- Melting Point (217–219°C) : High thermal stability supports solid-state storage but may require micronization for enhanced dissolution .

What computational approaches predict metabolic stability of fluorinated piperidine derivatives?

Q. Advanced

- Density Functional Theory (DFT) : Models electron-withdrawing effects of fluorine on CYP450-mediated oxidation .

- Molecular Dynamics (MD) : Simulates interactions with hepatic enzymes to identify labile sites (e.g., ester hydrolysis) .

How can low yields during final purification be troubleshooted?

Q. Advanced

- Byproduct Analysis : LC-MS to identify dimers or de-fluorinated species, common in aryl ether syntheses .

- Gradient Optimization : Adjust mobile phase pH (e.g., 0.1% TFA in acetonitrile/water) to resolve co-eluting impurities .

What safety protocols are critical given structural analogs’ hazards?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.